

Comparative Study of Velagliflozin's Effect on Renal Function

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Compound of Interest

Compound Name: *Velagliflozin proline hydrate*

Cat. No.: *B12391160*

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This guide provides a comparative analysis of the emerging data on velagliflozin's impact on renal function against established SGLT2 inhibitors such as canagliflozin, dapagliflozin, and empagliflozin. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview based on available preclinical and clinical data.

Executive Summary

Velagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is currently approved for veterinary use in managing feline diabetes mellitus.[1][2] While its mechanism of action—inhibiting glucose reabsorption in the kidneys—is consistent with other drugs in its class, there is a notable absence of publicly available human clinical trial data specifically detailing its effects on key renal function parameters like estimated glomerular filtration rate (eGFR) and urinary albumin-to-creatinine ratio (UACR). In contrast, extensive research from large-scale human clinical trials has firmly established the renoprotective benefits of other SGLT2 inhibitors, including canagliflozin, dapagliflozin, and empagliflozin. These benefits include slowing the progression of chronic kidney disease (CKD) and reducing the risk of kidney failure in patients with and without type 2 diabetes.[1][2][3][4][5][6] This guide will present the available data for velagliflozin from feline studies and compare it with the robust human data for other leading SGLT2 inhibitors.

Data Presentation

Velagliflozin: Feline Renal Function Data

The available data for velagliflozin is derived from studies in cats with diabetes mellitus. These studies provide some insights into its effects on renal biomarkers in this population.

| Parameter | Observation | Study Population | Source |
|---------------------------|--|-----------------------------|---|
| Serum Creatinine | May cause a mild, transient increase upon initiation of therapy, followed by stabilization. In one case, worsening serum creatinine led to discontinuation of the drug in a cat with pre-existing CKD. | Cats with diabetes mellitus | [3] [7] |
| Blood Urea Nitrogen (BUN) | May cause a mild increase upon initiation of therapy, followed by stabilization. Elevated BUN was listed as a common adverse reaction. | Cats with diabetes mellitus | [3] |
| Urinary Glucose Excretion | Significantly increased, which is the primary mechanism of action. | Obese, non-diabetic cats | [5] |
| Urine Volume | Significantly increased. | Obese, non-diabetic cats | [5] |
| Urinary Electrolytes | No significant changes observed. | Obese, non-diabetic cats | [5] |
| Acute Renal Failure | Reported as a rare adverse event, with one case leading to euthanasia within a week of starting the medication. | Cats with diabetes mellitus | [3] |

Comparator SGLT2 Inhibitors: Human Renal Function Data

The following table summarizes the well-documented effects of canagliflozin, dapagliflozin, and empagliflozin on renal function in humans from large cardiovascular and renal outcome trials.

| Parameter | Canagliflozin | Dapagliflozin | Empagliflozin | Study Population | Source |
|------------------------------------|--|--|--|-------------------------------|---|
| eGFR | Initial dip followed by long-term stabilization and slower rate of decline compared to placebo. | Initial dip followed by long-term stabilization and slower rate of decline compared to placebo. | Initial dip followed by long-term stabilization and slower rate of decline compared to placebo. | Patients with T2DM and/or CKD | [8] [9] [10] |
| UACR | Significant reduction in patients with albuminuria. | Significant reduction in patients with albuminuria. | Treatment effect on CKD progression was observed to be larger in patients with lower levels of albuminuria in one meta-analysis. | Patients with T2DM and/or CKD | [11] [12] [13] [14] [15] |
| Risk of Kidney Disease Progression | Significantly reduced the risk of a composite of sustained $\geq 40\%$ reduction in eGFR, end-stage kidney disease (ESKD), or renal death. | Significantly reduced the risk of a composite of sustained $\geq 50\%$ decline in eGFR, onset of ESKD, or cardiovascular or renal death. | Significantly reduced the risk of progression of kidney disease. | Patients with T2DM and/or CKD | [3] [5] |

| | | | | | |
|---|---|---|---|-------------------------------------|---|
| Risk of Acute Kidney Injury (AKI) | No increased risk, and in some studies, | No increased risk, and in some studies, | No increased risk, and in some studies, | Patients with T2DM and/or CKD | [4] [6] |
| | a reduced risk | a reduced risk | a reduced risk | | |
| | compared to | compared to | compared to | | |
| | placebo or | placebo or | placebo or | | |
| | other | other | other | | |
| | diabetes medications. | diabetes medications. | diabetes medications. | | |

Experimental Protocols

Velagliflozin Feline Studies

Study Design: The primary data for velagliflozin comes from a prospective, baseline-controlled, open-label clinical field trial (the SENSATION study) and a smaller study in obese, non-diabetic cats.[\[5\]](#)[\[16\]](#)

- SENSATION Study:
 - Population: 252 cats with diabetes mellitus (both newly diagnosed and previously insulin-treated).
 - Intervention: Velagliflozin administered orally once daily.
 - Duration: 180 days.
 - Key Assessments: Physical examinations, blood collections (for glucose, fructosamine, serum chemistry including creatinine and BUN), and urine analysis were performed at baseline and on days 3, 7, 30, 60, 120, and 180.[\[16\]](#)
- Obese Cat Study:
 - Population: Two groups of six neutered adult obese cats.
 - Intervention: Placebo or velagliflozin (1 mg/kg) administered for 35 days.

- Key Assessments: Routine blood examinations, water intake, and urinary volume, glucose, and electrolytes were measured before and after treatment.^[5]

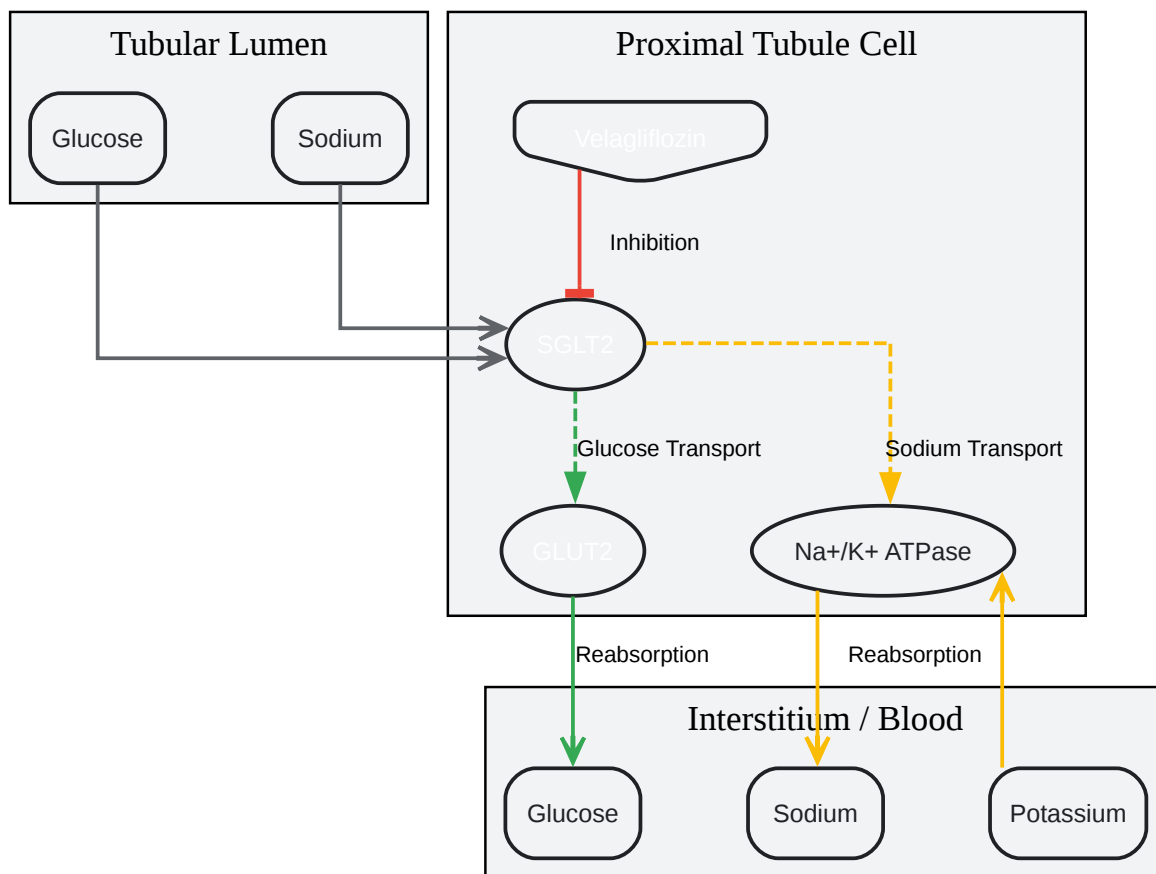
Comparator SGLT2 Inhibitor Human Clinical Trials (General Protocol)

The data for canagliflozin, dapagliflozin, and empagliflozin are derived from large, multicenter, randomized, double-blind, placebo-controlled trials. Key examples include CREDENCE (canagliflozin), DAPA-CKD (dapagliflozin), and EMPA-KIDNEY (empagliflozin).

- Population: Thousands of adult patients with type 2 diabetes and/or chronic kidney disease, often with albuminuria.
- Intervention: The specific SGLT2 inhibitor (e.g., canagliflozin 100 mg, dapagliflozin 10 mg, empagliflozin 10 mg) or placebo, administered once daily, in addition to standard of care (often including a renin-angiotensin system blocker).
- Duration: Several years, event-driven.
- Key Renal Endpoints:
 - Primary Composite Endpoint: Typically includes a sustained decline in eGFR (e.g., by 40% or 50%), the onset of end-stage kidney disease (defined as the need for chronic dialysis or kidney transplantation), or death from renal causes.
 - Secondary Endpoints: Often include changes in eGFR slope over time and changes in UACR.
- Data Collection: Regular study visits for blood and urine collection to monitor renal function (serum creatinine for eGFR calculation and UACR), safety, and other efficacy parameters.

Mandatory Visualization

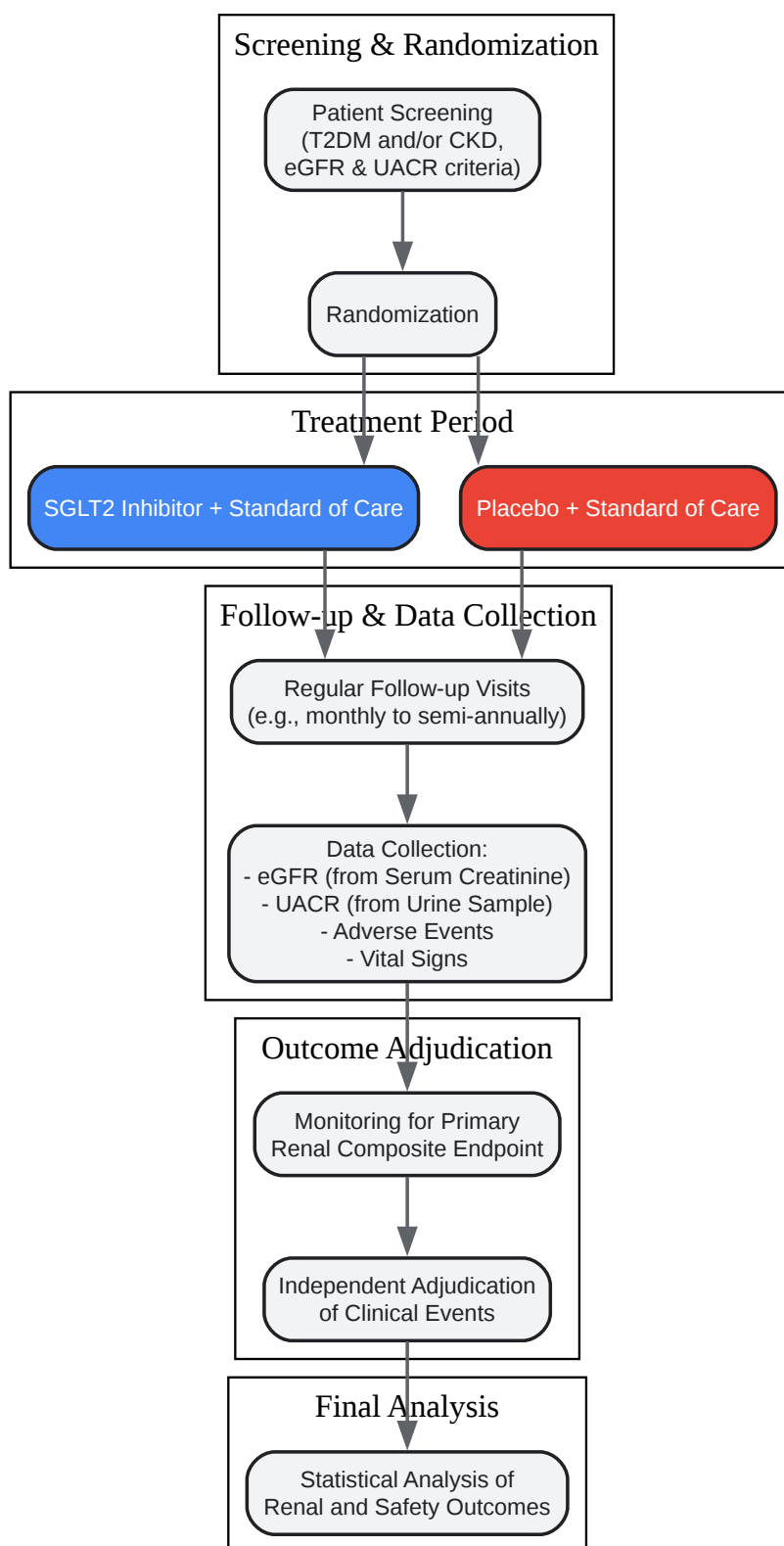
Signaling Pathway of SGLT2 Inhibition in the Renal Proximal Tubule



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Caption: Mechanism of SGLT2 inhibition by velagliflozin in the renal proximal tubule.

Experimental Workflow for a Typical Renal Outcomes Clinical Trial



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